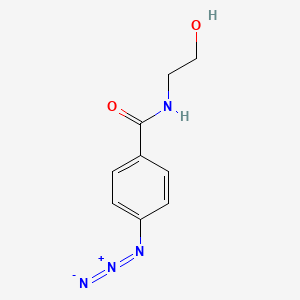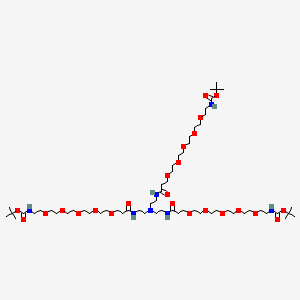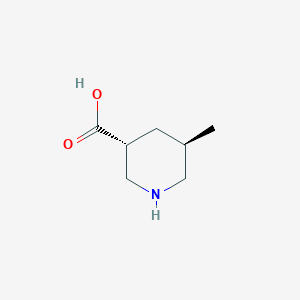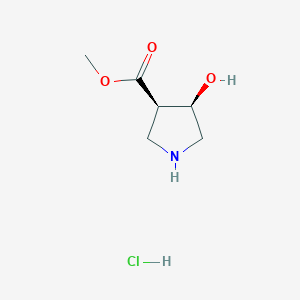
4-Azido-N-(2-hydroxy-ethyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-N-(2-hydroxy-ethyl)-benzamide is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzamide structure, with an additional hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N-(2-hydroxy-ethyl)-benzamide typically involves the introduction of the azido group to a benzamide precursor. One common method is the nucleophilic substitution reaction where a halogenated benzamide reacts with sodium azide (NaN₃) under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Azido-N-(2-hydroxy-ethyl)-benzamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Palladium (Pd), copper (Cu)
Major Products Formed
Reduction: 4-Amino-N-(2-hydroxy-ethyl)-benzamide
Cycloaddition: Triazole derivatives
Scientific Research Applications
4-Azido-N-(2-hydroxy-ethyl)-benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazole rings through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential use in drug development, particularly in the design of targeted therapies.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Azido-N-(2-hydroxy-ethyl)-benzamide involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process widely used in click chemistry. This reactivity is harnessed in various applications, including the labeling of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-Azido-N-(2-hydroxyethyl)-N-methylbutanamide
- 4-Azido-N-(2-hydroxyethyl)-N-methylbenzamide
Uniqueness
4-Azido-N-(2-hydroxy-ethyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of both the azido and hydroxyethyl groups allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-azido-N-(2-hydroxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-13-12-8-3-1-7(2-4-8)9(15)11-5-6-14/h1-4,14H,5-6H2,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSONRJXQOFIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCO)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Fluoro-6-iodoimidazo[1,2-a]pyridine](/img/structure/B8120117.png)
![Tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate hemioxalate](/img/structure/B8120125.png)





![N-[2-(3-bromo-4-fluorophenyl)acetyl]-N'-(tert-butyloxycarbonyl)-guanidine](/img/structure/B8120158.png)
![tert-butyl (6-aMino-4-Methylbenzo[d]thiazol-2-yl)carbaMate](/img/structure/B8120168.png)
![8-Bromo-2-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8120179.png)
![4-{2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyridine](/img/structure/B8120199.png)
![[4-(3-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester](/img/structure/B8120203.png)

